molecular formula C17H21N3O2S B1229479 7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine

7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine

Cat. No. B1229479
M. Wt: 331.4 g/mol
InChI Key: QMFOXZXFXUJYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine is a member of quinolines.

Scientific Research Applications

Heterocyclic Chemistry and Tautomerism

  • Research on heterocycles structurally influenced by side chains, including studies on imine-enamine tautomerism in quinoxalinone and pyridopyrazinone systems, provides insights into the structural and chemical behaviors of similar compounds (Seki, Iwanami, Kuwatani, & Iyoda, 1997).

Antimicrobial Activity

  • Studies have been conducted on the synthesis of compounds like 3-cyano-4-imino-9-methoxy-4H-pyrimido[2,1-b]pyrimido[4,5-b]quinoline, which may have relevance to the antimicrobial properties of related compounds (Vartale, Halikar, & Pawar, 2013).

Structural Determination and Synthesis

  • Research focusing on the synthesis and structure determination of alicycle-fused thiazolo- and thiazino[2,3-b]quinazolones may provide insights into the synthesis techniques and structural characteristics of similar compounds (Huber, Szabó, Fülöp, Bernáth, & Sohár, 1992).

Neuraminidase Inhibition

  • A study on the design, synthesis, and evaluation of quinolin-2(1H)-ones as neuraminidase inhibitors for influenza H1N1 virus could be relevant to the research on similar quinoline derivatives (Yilin, Mengwu, Hu, Ye, Wenwen, & Liu, 2016).

Synthesis of Dihydro-1,3-thiazine Derivatives

  • Research on the synthesis of dihydro-1,3-thiazine derivatives, including the condensation of hydroxy-mercaptoquinoline with acyl isothiocyanates, provides insights into synthetic methods that may be applicable to related compounds (Kretov, Momsenko, Bespalyi, & Levin, 1973).

Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives

properties

Product Name

7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine

InChI

InChI=1S/C17H21N3O2S/c1-4-22-14-5-6-15-12(10-14)9-13-11-20(7-8-21-3)17(18-2)23-16(13)19-15/h5-6,9-10H,4,7-8,11H2,1-3H3

InChI Key

QMFOXZXFXUJYET-UHFFFAOYSA-N

SMILES

CCOC1=CC2=CC3=C(N=C2C=C1)SC(=NC)N(C3)CCOC

Canonical SMILES

CCOC1=CC2=CC3=C(N=C2C=C1)SC(=NC)N(C3)CCOC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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